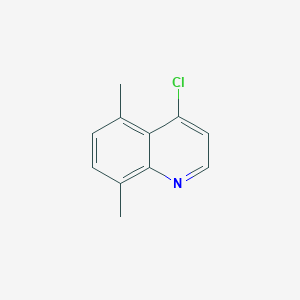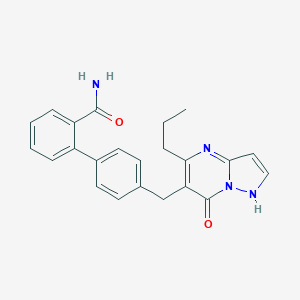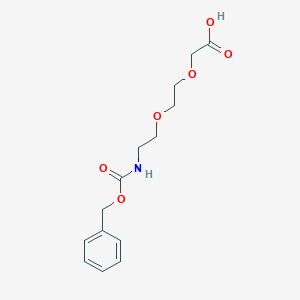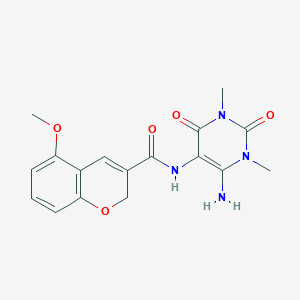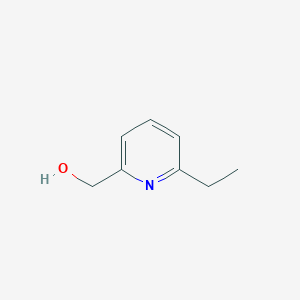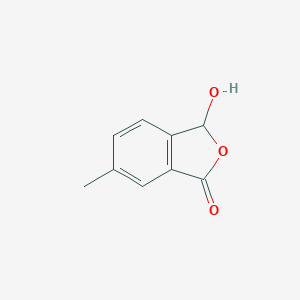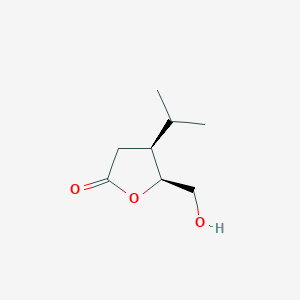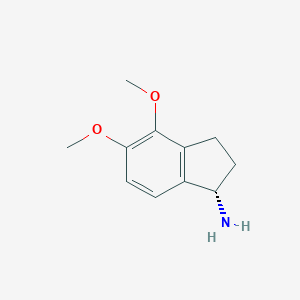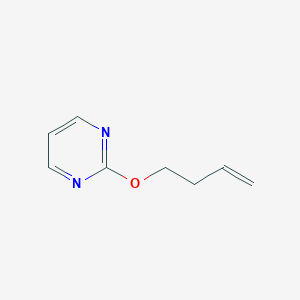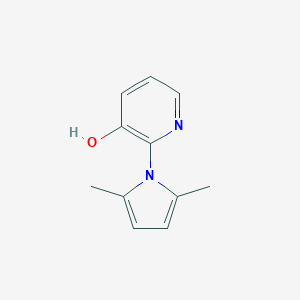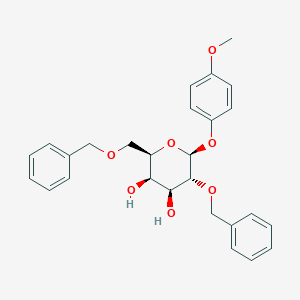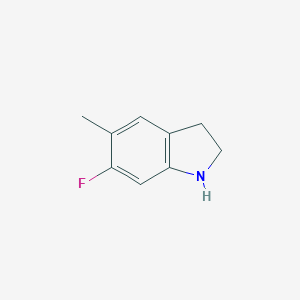
6-Fluoro-5-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methylindoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the indoline family and is widely used in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methylindoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to possess significant antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, 6-Fluoro-5-methylindoline has been found to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-methylindoline is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
6-Fluoro-5-methylindoline has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Fluoro-5-methylindoline in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable compound for the development of new drugs and antibiotics. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 6-Fluoro-5-methylindoline. One of the major areas of research is in the development of new drugs and antibiotics. This compound has shown significant activity against cancer cells and bacteria, making it a potential candidate for the development of new drugs and antibiotics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 6-Fluoro-5-methylindoline is usually carried out using a multi-step process. The first step involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl 2,2,2-trifluoroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with anhydrous aluminum chloride, which leads to the formation of 6-Fluoro-5-methylindoline.
Eigenschaften
CAS-Nummer |
162100-50-7 |
|---|---|
Produktname |
6-Fluoro-5-methylindoline |
Molekularformel |
C9H10FN |
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
6-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
ILHXQOBTUCVYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NCC2 |
Kanonische SMILES |
CC1=CC2=C(C=C1F)NCC2 |
Synonyme |
1H-Indole,6-fluoro-2,3-dihydro-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



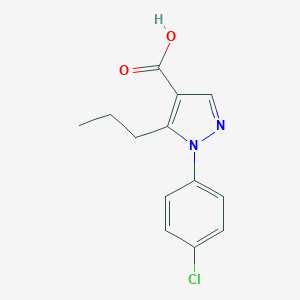
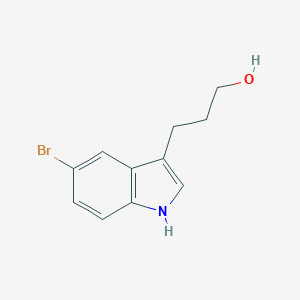
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
